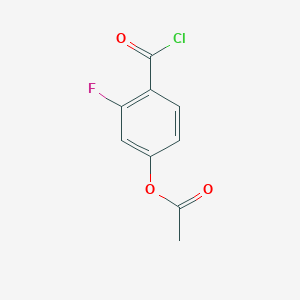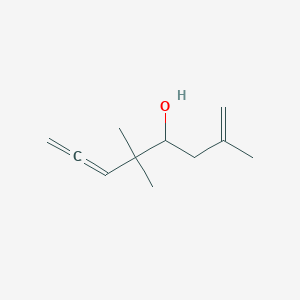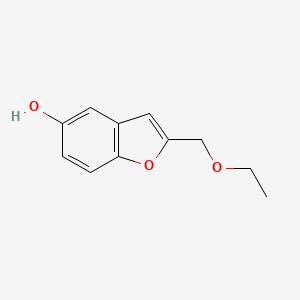![molecular formula C18H17NO4 B8605666 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a carboxy group at the 3-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced by reacting the tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxy group is introduced at the 3-position through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The carboxy group at the 3-position can form hydrogen bonds with the target, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-benzyloxycarbonyl-3-aminopropanal
- N-benzyloxycarbonyl-2-aminoethanal
- N-benzyloxycarbonyl alaninal
Uniqueness
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxycarbonyl and carboxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-10-14-8-4-5-9-16(14)19(11-15)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21) |
InChIキー |
SPYKZZYXMBPDGG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


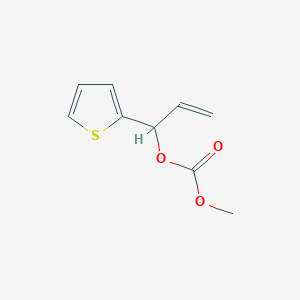
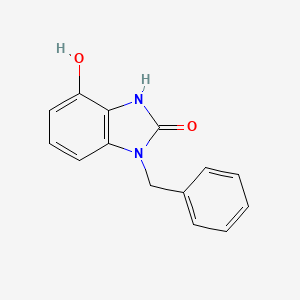
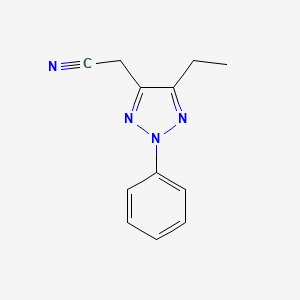


![Ethyl [4-(1-hydroxyethyl)phenyl]acetate](/img/structure/B8605601.png)
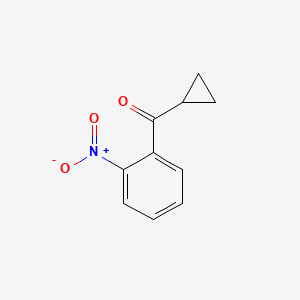
![2-((3-Chloropyrazin-2-yl)amino)-1-((3aS,4R,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)ethanone](/img/structure/B8605609.png)
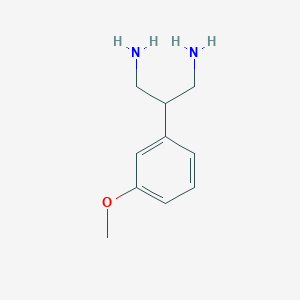

![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)
